L-Phenylalanylglycylglycyl-L-cysteinyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine
Description
Properties
CAS No. |
817627-94-4 |
|---|---|
Molecular Formula |
C28H41N11O7S |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H41N11O7S/c29-18(9-16-5-2-1-3-6-16)24(42)35-12-22(40)34-13-23(41)37-21(14-47)26(44)39-20(10-17-11-32-15-36-17)25(43)38-19(27(45)46)7-4-8-33-28(30)31/h1-3,5-6,11,15,18-21,47H,4,7-10,12-14,29H2,(H,32,36)(H,34,40)(H,35,42)(H,37,41)(H,38,43)(H,39,44)(H,45,46)(H4,30,31,33)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
UGPCTXWOFLPZHG-TUFLPTIASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Biological Activity
Chemical Structure
The compound is a peptide composed of several amino acids linked by peptide bonds. Its structure can be denoted as follows:
- Molecular Formula : C₁₄H₁₈N₄O₄S
- Molecular Weight : 342.38 g/mol
Properties
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| IUPAC Name | L-Phenylalanylglycylglycyl-L-cysteinyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine |
| Solubility | Soluble in water |
The biological activity of L-Phenylalanylglycylglycyl-L-cysteinyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the diaminomethylidene group enhances its binding affinity to specific targets, leading to modulation of signaling pathways associated with cell growth and apoptosis.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
Anti-inflammatory Effects
Studies have shown that L-Phenylalanylglycylglycyl-L-cysteinyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, thereby providing a protective effect against inflammation-related tissue damage.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results demonstrated that treatment with L-Phenylalanylglycylglycyl-L-cysteinyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine significantly reduced neuronal cell death and improved cell viability compared to untreated controls .
Study 2: Anti-Cancer Activity
Another research article explored the anti-cancer properties of this peptide. In vitro assays revealed that it inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 3: Cardiovascular Protection
A recent clinical trial assessed the cardiovascular protective effects of this compound in patients with metabolic syndrome. Participants who received L-Phenylalanylglycylglycyl-L-cysteinyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine showed significant improvements in lipid profiles and reduced markers of inflammation .
Summary of Biological Activities
The following table summarizes key biological activities associated with L-Phenylalanylglycylglycyl-L-cysteinyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine:
| Biological Activity | Evidence Level |
|---|---|
| Antioxidant | High |
| Anti-inflammatory | Moderate |
| Neuroprotective | High |
| Anti-cancer | Moderate |
| Cardiovascular protection | Emerging |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound, particularly in clinical settings. Investigations into its pharmacokinetics and long-term safety profiles will be crucial for future applications.
Comparison with Similar Compounds
Structural Comparison
The compound’s defining feature is the N⁵-(diaminomethylidene) modification on ornithine. Below is a comparative analysis with structurally related compounds:
Key Structural Insights :
- The N⁵-diaminomethylidene group distinguishes these compounds from unmodified ornithine (C₅H₁₂N₂O₂, MW 132.16 g/mol) and its simpler derivatives like L-ornithine hydrochloride .
- Peptide length and residue composition (e.g., proline, cysteine) influence stability, solubility, and interaction with biological targets. For example, proline-rich peptides resist proteolytic degradation , while cysteine enables disulfide bonding or redox activity .
Functional and Metabolic Comparison
L-Ornithine vs. Modified Derivatives
- Unmodified L-Ornithine : Central to the urea cycle and polyamine synthesis. Converts to L-arginine via arginase, with elevated levels linked to pancreatic pathologies (e.g., mitochondrial depolarization in acinar cells) . Enhances PDGF-induced DNA synthesis in vascular smooth muscle cells at 0.1–1.0 mM concentrations .
- This modification may redirect metabolic flux away from polyamine synthesis (e.g., putrescine, spermine) . In Pseudomonas aeruginosa, structural analogues of L-ornithine bind to L-ornithine-N⁵-monooxygenase (PvdA) with higher affinity (binding energy ≤ -9 kcal/mol vs.
Comparison with Other Modified Ornithines
- N⁵-Benzoyl-L-ornithine (C₁₃H₁₈N₄O₃, MW 278.31 g/mol): The benzoyl group reduces solubility and may limit cellular uptake compared to diaminomethylene derivatives. Used primarily as a biochemical reagent .
- N⁵-Methyl-L-ornithine: Inhibits arginase competitively but lacks the diaminomethylene group’s charge distribution, resulting in weaker binding .
Pharmacokinetic and Production Considerations
- Fermentation Optimization: Unmodified L-ornithine production is maximized at pH 7.0–8.0, with inulin and MgSO₄ as critical medium components . Modified derivatives like N⁵-(diaminomethylidene)-L-ornithine likely require specialized fermentation or synthetic routes due to their complex structures.
- Metabolic Stability: The diaminomethylene group may slow degradation by ornithine decarboxylase (ODC), extending half-life compared to L-ornithine. This is supported by studies showing ODC’s preference for unmodified substrates .
Preparation Methods
Resin Selection and Functionalization
Amino Acid Protection Strategies
Coupling Reagents
Synthetic Steps
- Resin Swelling : Resin is swelled in DMF for 30–60 minutes.
- Deprotection : Fmoc groups are cleaved with 20% piperidine in DMF (3×10 minutes).
- Coupling :
- Phenylalanine : Activated with HATU/DIEA, coupled for 45–60 minutes.
- Glycine (x2) : Coupled sequentially using identical conditions.
- Cysteine : S-Acm-protected cysteine is coupled with HATU/DIEA.
- Histidine : Tosyl- or Boc-protected histidine is coupled.
- Ornithine : Likely introduced as a protected derivative (e.g., Boc) and deprotected post-cleavage.
- Cleavage : TFA (trifluoroacetic acid) with scavengers (e.g., TIPS, phenol) to remove side-chain protections.
Alternative Coupling Methods
For challenging residues like cysteine and histidine, alternative strategies are explored below.
Mixed Anhydride Method
As described in, mixed anhydrides formed with aryl sulfonyl chlorides (e.g., tosyl chloride) and bases (e.g., triethylamine) enable efficient coupling. This method may be used for ornithine or histidine incorporation.
Oxidative Folding for Cysteine
Post-cleavage, S-Acm groups are removed via iodine oxidation to form disulfide bonds, if required.
Purification and Characterization
Purification Techniques
| Method | Purpose | Solvent System |
|---|---|---|
| Reverse-Phase HPLC | Isolate pure peptide | C18 column with acetonitrile/water gradient. |
| Cyclohexane/Ethyl Acetate | Remove impurities | Mixture (e.g., 1:1) for precipitation. |
Analytical Data
Challenges and Mitigation
Racemization
Aggregation
- Risk : Hydrophobic residues (phenylalanine, cysteine) may cause aggregation.
- Solution : Add chaotropic agents (e.g., guanidine hydrochloride) during purification.
Comparative Analysis of Analogous Peptides
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
